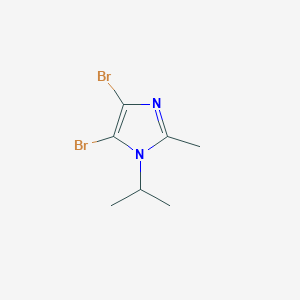

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole

Description

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is a halogenated imidazole derivative characterized by bromine atoms at the 4- and 5-positions, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring.

Imidazole derivatives are renowned for their versatility in medicinal chemistry and materials science. The bromine substituents in 4,5-dibromo analogs enhance electrophilicity, making the compound reactive toward nucleophilic substitution or cross-coupling reactions, which is valuable in synthesizing complex heterocycles . Methyl groups at the 2-position are common in pharmacologically active imidazoles, as seen in anti-inflammatory and antimicrobial agents .

Properties

Molecular Formula |

C7H10Br2N2 |

|---|---|

Molecular Weight |

281.98 g/mol |

IUPAC Name |

4,5-dibromo-2-methyl-1-propan-2-ylimidazole |

InChI |

InChI=1S/C7H10Br2N2/c1-4(2)11-5(3)10-6(8)7(11)9/h4H,1-3H3 |

InChI Key |

JMUHCYAOEZVIKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1C(C)C)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole typically involves the bromination of a suitable imidazole precursor. One common method is the bromination of 1-isopropyl-2-methylimidazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atoms.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex imidazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: Products include 4,5-disubstituted imidazoles with various functional groups.

Oxidation Reactions: Products include imidazole N-oxides.

Reduction Reactions: Products include debrominated imidazoles.

Scientific Research Applications

Pharmaceutical Development

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown significant antibacterial and antifungal activities. For instance, studies indicate that modifications in the imidazole structure can enhance the efficacy of drugs against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli . The compound's bromine substitutions increase its reactivity, making it a valuable candidate for drug discovery and development.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It has been noted for its effectiveness in pest control while minimizing environmental impact compared to traditional pesticides. This dual functionality makes 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole an attractive option for developing sustainable agricultural practices .

Biochemical Research

Researchers employ 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole in biochemical studies focused on enzyme inhibition and metabolic pathways. Its interaction with specific enzymes can provide insights into new therapeutic strategies for diseases linked to metabolic dysfunctions . The compound's ability to inhibit certain enzymes makes it a subject of interest in drug design aimed at treating various health conditions.

Material Science

The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers with enhanced thermal stability and chemical resistance. These properties are essential for developing materials that can withstand harsh environmental conditions while maintaining structural integrity .

Analytical Chemistry

In analytical chemistry, 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is used as a reagent in various analytical techniques. Its role includes aiding in the detection and quantification of other chemical substances within complex mixtures. This application is crucial for ensuring the accuracy and reliability of analytical results across different chemical analyses .

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the imidazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole with structurally related imidazole derivatives:

Key Comparisons:

Substituent Effects on Reactivity and Solubility

- The isopropyl group in the target compound increases steric hindrance compared to smaller alkyl groups (e.g., methyl in 4,5-dibromo-1,2-dimethyl analogs). This bulk may reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability in bioactive compounds .

- Bromine atoms at the 4,5-positions enhance electrophilicity, enabling Suzuki-Miyaura coupling or Buchwald-Hartwig amination, as demonstrated in brominated imidazole salts . In contrast, fluorine or chlorine substituents (e.g., 2-(4-fluorophenyl) derivatives) prioritize electronic effects over reactivity, often improving metabolic stability in drug design .

Crystallization and Hydrogen Bonding

- Brominated imidazoles, such as 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide, exhibit strong intermolecular C–H∙∙∙Br and N–H∙∙∙Br interactions, forming layered crystal structures . The isopropyl group in the target compound may disrupt such packing, leading to alternative polymorphs or amorphous states .

Pharmacological Potential Methyl and halogenated imidazoles are frequently explored for antimicrobial and anti-inflammatory activities. For example, 1-(3,5-dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole shows promise as a chemosensor and anti-inflammatory agent . The target compound’s bromine substituents could enhance binding to therapeutic targets, such as kinases or GPCRs, due to their size and polarizability .

Synthetic Utility Brominated imidazoles serve as intermediates for metal-catalyzed reactions. Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate is a precursor for Ir³⁺ complexes in OLEDs . The target compound’s isopropyl group may direct regioselectivity in such reactions, offering novel pathways for functionalized heterocycles.

Research Findings and Data

- Synthetic Routes : Analogous to 4,5-dibromo-1,2-dimethylimidazole, the target compound may be synthesized via bromination of 1-isopropyl-2-methylimidazole under modified Ortoleva-King conditions (bromine in acetone at 303 K) .

- Thermal Stability: Brominated imidazoles generally exhibit higher decomposition temperatures (>200°C) compared to non-halogenated analogs, as seen in related compounds .

Biological Activity

4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole is a member of the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by two bromine atoms and branched alkyl substituents, enhances its potential reactivity and biological interactions. This article reviews its biological activity, focusing on antibacterial properties, mechanisms of action, and structural comparisons with related compounds.

- Molecular Formula: C7H10Br2N2

- Molecular Weight: Approximately 281.976 g/mol

The structure of 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole contributes to its biological activity. The presence of bromine atoms is known to increase the reactivity of imidazole derivatives, which can lead to enhanced binding affinities with various biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole may be effective in treating infections caused by resistant bacterial strains, similar to other imidazole derivatives .

The mechanism by which 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole exerts its antibacterial effects is believed to involve the inhibition of DNA synthesis. Compounds like this one can form reactive intermediates that damage bacterial DNA, leading to cell death. This mechanism is common among many nitroimidazoles and related compounds .

Study on Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2020) investigated the antimicrobial efficacy of various imidazole derivatives, including 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole. The study employed disk diffusion methods to assess the inhibition zones against several bacterial strains. The results indicated that this compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin .

Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities

| Compound Name | Structure Features | Antibacterial Activity (MIC) |

|---|---|---|

| 4,5-Dibromo-1-isopropyl-2-methylimidazole | Two bromine substitutions | 16 μg/mL |

| 4-Bromo-2-methylimidazole | Single bromine substitution | 32 μg/mL |

| Metronidazole | Nitro group present | 8 μg/mL |

The comparative analysis shows that while other derivatives also exhibit antibacterial properties, the dual bromination in 4,5-Dibromo-1-isopropyl-2-methyl-1H-imidazole significantly enhances its activity against certain bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.